![molecular formula C18H17N3O4 B2659197 1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 831229-22-2](/img/structure/B2659197.png)
1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone, also known as MNA-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
1. Fluorescent Properties and Solid-State Fluorescence Tuning
Research by Dong et al. (2012) explores the tuning of solid-state fluorescence in a compound structurally similar to the one . They synthesized and crystallized a compound to provide different fluorescent colors and host-guest structures. This research indicates that such compounds can be utilized in developing materials with adjustable fluorescent properties.
2. Synthesis and Antimicrobial Activity
Puthran et al. (2019) conducted a study on synthesizing novel Schiff bases using derivatives of similar compounds, which exhibited significant antimicrobial activity. This suggests the potential use of the given compound in synthesizing new antimicrobial agents.
3. Nonlinear Optical Properties
Tamer et al. (2015) reported on a combined experimental and theoretical study on a related molecule, focusing on its nonlinear optical properties. This research implies that compounds with similar structures could be explored for their applications in nonlinear optics.
4. Synthesis of Pyrazole Derivatives
Alizadeh et al. (2015) described a regioselective procedure for synthesizing pyrazole derivatives, involving a process that could be applicable to the synthesis of the compound . This methodology can be useful in synthesizing a variety of pyrazole-based derivatives for various applications.
5. Radical Scavenging Activity
Al‐Sehemi et al. (2017) explored the radical scavenging activity of phenol derivatives, providing insights into the potential antioxidant properties of similar compounds.
6. Diversity-Oriented Synthesis of Tetrahydropyrones
Zaware et al. (2011) synthesized a variety of dihydro-2H-pyran derivatives, suggesting the feasibility of synthesizing diverse compounds using similar approaches, which could include the compound .
7. Charge Density Analysis for Hydrogen Bonding
Hibbs et al. (2003) conducted a charge density analysis on a compound with a similar structure, shedding light on its intramolecular and intermolecular bonding features. This type of analysis can be critical in understanding the molecular interactions of such compounds.
properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(14-6-3-7-15(9-14)21(23)24)11-17(19-20)13-5-4-8-16(10-13)25-2/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGMEUOVKWPFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

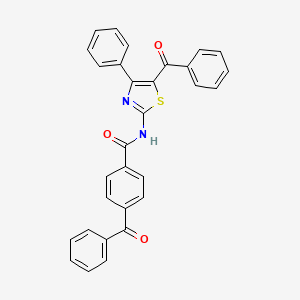
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
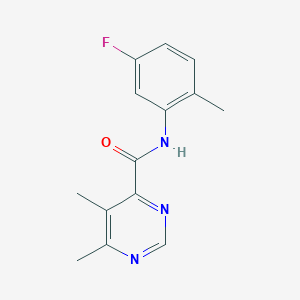
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)

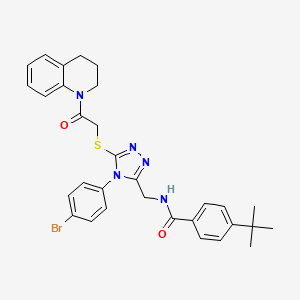
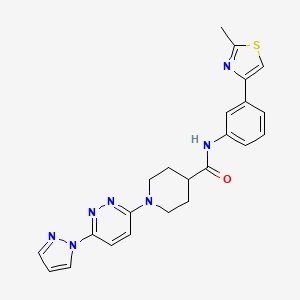
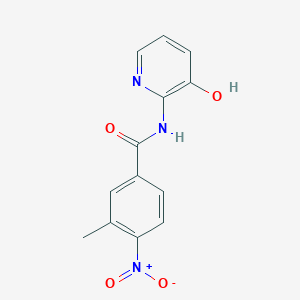
![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)
![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)
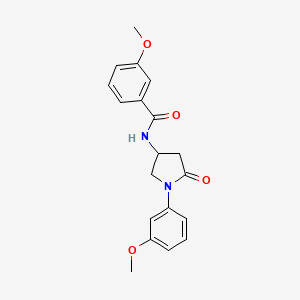
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2659135.png)